molecular formula C22H24N4O3S B2679979 2-(3-methoxyphenyl)-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)acetamide CAS No. 1296272-80-4

2-(3-methoxyphenyl)-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)acetamide

Cat. No.: B2679979
CAS No.: 1296272-80-4
M. Wt: 424.52
InChI Key: SUUIKDHCNYCGTF-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating a phenylacetamide moiety linked to a piperidine ring, which is further connected to a thiophene-substituted pyrazole core. Such a structure is characteristic of molecules designed to modulate specific biological pathways. Compounds with pyrazole and acetamide functional groups are frequently investigated for their antitumor properties. Specifically, 3(5)-amino-pyrazole derivatives have been patented for their use as antitumor agents, demonstrating potential in the treatment of proliferative disorders . Furthermore, chalcone and related scaffolds are known to exhibit versatile pharmacological activities, including antiviral and antimicrobial effects, through the targeting of various viral and bacterial enzymes . The presence of the thiophene heterocycle may also influence the compound's electronic properties and binding affinity. Researchers can utilize this high-purity compound as a key intermediate or a reference standard in the development of novel therapeutic agents, primarily for oncology and infectious disease research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-29-17-5-2-4-15(12-17)13-21(27)23-16-7-9-26(10-8-16)22(28)19-14-18(24-25-19)20-6-3-11-30-20/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUIKDHCNYCGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Thiophene Substitution: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Piperidine Derivative Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.

    Acetamide Linkage Formation: The final step involves coupling the piperidine derivative with the methoxyphenyl acetic acid derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, sulfo, or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules in various chemical reactions.

Biology

Biologically, 2-(3-methoxyphenyl)-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)acetamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Piperidine Moieties

The following compounds share core structural features (piperidine, pyrazole, acetamide) but differ in substituents, leading to variations in properties and bioactivity:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Implications Reference
Target Compound C₂₃H₂₆N₄O₃S (inferred) ~422.55 3-Methoxyphenyl, thiophen-2-yl, pyrazole-carbonyl Enhanced lipophilicity from methoxy group; thiophene may enable π-π stacking in enzyme binding. -
N-{1-[3-(2,4-Dimethylphenyl)-1H-Pyrazole-5-Carbonyl]Piperidin-4-yl}-2-(Thiophen-2-yl)Acetamide (P014-0679) C₂₃H₂₆N₄O₂S 422.55 2,4-Dimethylphenyl, thiophen-2-yl Methyl groups may enhance hydrophobic interactions; reduced polarity vs. methoxy substituent.
N-[1-(4-Methyl-1,1-Dioxo-5-Phenyl-1H-Thiazol-3-yl)Piperidin-4-yl]-2-(Thiophen-2-yl)Acetamide (P532-0076) C₂₁H₂₃N₃O₃S₂ 429.56 Thiazole-1,1-dioxide, phenyl, methyl Sulfonyl group increases polarity; thiazole may alter metabolic stability.
N-{2-[5-Methyl-3-(Pyridin-4-yl)-1H-Pyrazol-1-yl]Ethyl}-2-(Thiophen-3-yl)Acetamide (2034622-54-1) C₁₇H₁₈N₄OS 326.42 Pyridin-4-yl, thiophen-3-yl, ethyl linker Pyridine introduces basicity; thiophen-3-yl may shift binding orientation.

Analogues with Modified Heterocyclic Cores

Compounds with triazole or thiazole cores instead of pyrazole demonstrate divergent pharmacological profiles:

  • N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide (): Thiazole substitution increases metabolic stability but reduces solubility compared to pyrazole analogues .

Key Research Findings and Implications

Substituent Effects on Bioactivity

  • Methoxy vs.
  • Thiophen-2-yl vs. Thiophen-3-yl : The 2-position of thiophene in the target compound may favor interactions with aromatic residues in enzyme active sites (e.g., kinase inhibitors) over the 3-position .
  • Pyrazole-Carbonyl vs. Thiazole-Sulfonyl : The pyrazole-carbonyl group (target) offers hydrogen-bonding capability, while thiazole-sulfonyl (P532-0076) increases solubility but may reduce cell permeability .

Biological Activity

2-(3-methoxyphenyl)-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the preparation of intermediate compounds. Key steps include:

  • Preparation of 3-methoxyphenylacetic acid : Synthesized from 3-methoxybenzaldehyde through oxidation and esterification.
  • Formation of the pyrazole ring : Achieved by reacting hydrazine with a diketone.
  • Coupling reactions : The final step involves coupling the derivatives under specific conditions using reagents like EDCI or DCC.

The compound's biological activity is attributed to its interaction with various molecular targets. It may modulate enzyme or receptor activity, influencing pathways that are crucial for therapeutic effects. For instance, it could inhibit certain enzymes or activate receptors involved in disease processes.

Anticancer Activity

Research has shown that derivatives similar to 2-(3-methoxyphenyl)-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)acetamide exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use. For example, one study reported an IC50 value of 25.72 ± 3.95 μM for a related compound in MCF cell lines, suggesting strong potential for further development .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have indicated that certain derivatives possess significant activity against various pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

  • Study on Apoptosis Induction : A study focused on the compound's ability to induce apoptosis in cancer cells, showing that it accelerates cell death in a dose-dependent manner, thus supporting its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of various derivatives, revealing that some exhibited potent activity against drug-resistant strains, highlighting their potential role in combating infections .

Data Tables

Biological Activity IC50 Value (μM) Reference
Anticancer (MCF Cell Line)25.72 ± 3.95
Antimicrobial (S. aureus)0.22
Antimicrobial (S. epidermidis)0.25

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-methoxyphenyl)-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including (i) formation of the pyrazole-thiophene core via cyclocondensation, (ii) coupling with a piperidine derivative, and (iii) final acetamide bond formation. Key parameters include:

  • Temperature : Pyrazole ring formation often requires reflux conditions (~100–120°C) in polar aprotic solvents (e.g., DMF or DMSO) .
  • Catalysts : Use of bases like NaOH or K₂CO₃ to facilitate nucleophilic substitutions .
  • Purification : Column chromatography or recrystallization is critical for isolating intermediates, with HPLC monitoring to confirm purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Advanced spectroscopic and chromatographic techniques are employed:

  • NMR : ¹H/¹³C NMR identifies methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), thiophene (δ 6.8–7.2 ppm), and piperidine protons (δ 1.5–3.0 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ ion) and purity, with C18 columns and acetonitrile/water gradients for separation .
  • X-ray crystallography : Resolves stereochemistry of the piperidine and pyrazole moieties if crystalline forms are obtainable .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodological Answer : Initial screening includes:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or radiometric methods (e.g., ADP-Glo™ for kinases) .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .
  • Solubility and stability : Assessed via shake-flask method (aqueous/organic phases) and HPLC stability tests under physiological pH .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's target selectivity?

  • Methodological Answer :

  • Core modifications : Substitute thiophene with furan or pyridine to alter electronic effects; compare binding using SPR (surface plasmon resonance) .
  • Piperidine substitutions : Introduce methyl or fluoro groups at C4 to enhance steric interactions with hydrophobic binding pockets .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical H-bond donors/acceptors (e.g., acetamide carbonyl) .
  • Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What strategies resolve contradictions in binding affinity data across different assay formats?

  • Methodological Answer : Discrepancies may arise from assay conditions:

  • Buffer composition : Compare Tris-HCl vs. HEPES buffers, which affect ionization of the methoxyphenyl group .
  • Protein source : Recombinant vs. native enzymes (e.g., differences in post-translational modifications) .
  • Orthogonal validation : Use ITC (isothermal titration calorimetry) to confirm thermodynamic binding parameters from SPR .

Q. How can researchers address low yield in the final acetamide coupling step?

  • Methodological Answer :

  • Activating agents : Replace EDCl/HOBt with T3P (propylphosphonic anhydride) to improve coupling efficiency .
  • Solvent optimization : Switch from DCM to THF or DMF to enhance solubility of the piperidine intermediate .
  • Temperature control : Conduct reactions at 0–5°C to minimize racemization of the chiral piperidine center .

Q. What in vivo models are appropriate to validate in vitro findings, and how do pharmacokinetic properties influence model selection?

  • Methodological Answer :

  • Rodent models : Use Sprague-Dawley rats for bioavailability studies; monitor plasma levels via LC-MS/MS to assess t₁/₂ and Cmax .
  • BBB penetration : For CNS targets, employ cassette dosing with brain/plasma ratio calculations .
  • Metabolite identification : Use liver microsomes (human/rat) to predict phase I/II metabolism and adjust dosing regimens .

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